molecular formula C11H18N2O2 B14895379 1-(4-Acetylpiperazin-1-yl)-3-methylbut-2-en-1-one

1-(4-Acetylpiperazin-1-yl)-3-methylbut-2-en-1-one

Cat. No.: B14895379
M. Wt: 210.27 g/mol
InChI Key: XEWPLIYSGWMFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Acetylpiperazin-1-yl)-3-methylbut-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-(4-Acetylpiperazin-1-yl)-3-methylbut-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and involves the formation of a protected piperazine intermediate, which is then deprotected to yield the desired compound . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the efficient synthesis of piperazine derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Acetylpiperazin-1-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1-(4-acetylpiperazin-1-yl)-3-methylbut-2-en-1-one

InChI

InChI=1S/C11H18N2O2/c1-9(2)8-11(15)13-6-4-12(5-7-13)10(3)14/h8H,4-7H2,1-3H3

InChI Key

XEWPLIYSGWMFHX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N1CCN(CC1)C(=O)C)C

Origin of Product

United States

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